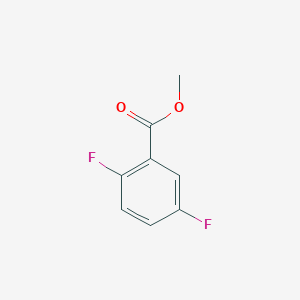

Methyl 2,5-difluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBLTZWJCWPYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381413 | |

| Record name | Methyl 2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362601-90-9 | |

| Record name | Methyl 2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,5-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2,5-Difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-difluorobenzoate is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of two fluorine atoms onto the benzene ring imparts unique electronic properties, enhanced lipophilicity, and improved metabolic stability to derivative compounds. This technical guide provides a detailed exploration of the synthesis, purification, and comprehensive characterization of this compound, offering scientifically grounded insights and practical methodologies for laboratory and industrial applications.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small van der Waals radius can lead to profound effects on acidity, basicity, conformation, and metabolic pathways. This compound, with its distinct substitution pattern, serves as a versatile synthon for introducing the 2,5-difluorophenyl moiety into a variety of molecular scaffolds, thereby influencing biological activity and efficacy.

Synthesis of this compound via Fischer Esterification

The most prevalent and efficient laboratory-scale synthesis of this compound is achieved through the Fischer esterification of 2,5-difluorobenzoic acid with methanol, utilizing a strong acid catalyst.[1][2][3] This reversible reaction is driven to completion by employing an excess of the alcohol, which also conveniently serves as the solvent.[2]

Underlying Reaction Mechanism

The Fischer esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The mechanism can be delineated as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2,5-difluorobenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, resulting in a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final product, this compound, and regenerate the acid catalyst.

Detailed Experimental Protocol

Materials:

-

2,5-Difluorobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid) to the methanolic solution.[4][5]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C) using a heating mantle.[4][5] The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 4-8 hours.

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

-

Neutralization and Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acidic catalyst; be cautious of CO₂ evolution), followed by water, and finally with brine.[1]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation if necessary to yield a colorless liquid.

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow for this compound Synthesis.

Comprehensive Characterization

To confirm the identity, purity, and structure of the synthesized this compound, a combination of physical and spectroscopic methods is employed.

Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆F₂O₂ | [6][7] |

| Molecular Weight | 172.13 g/mol | [6][7] |

| Appearance | Colorless to pale yellow solid or liquid | |

| Boiling Point | 204-205 °C (lit.) | [6] |

| Density | ~1.265 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D ~1.4850 (lit.) |

Spectroscopic Analysis

Spectroscopic techniques provide definitive structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet corresponding to the methyl protons (-OCH₃) at approximately 3.9 ppm. The aromatic region (around 7.1-7.5 ppm) will display complex multiplets for the three aromatic protons due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the methyl carbon (~52 ppm), the ester carbonyl carbon (~164 ppm), and four distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling).

-

¹⁹F NMR: The fluorine NMR is a critical tool for confirming the presence and positions of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups.

-

A strong, characteristic absorption band for the ester carbonyl (C=O) stretch is expected in the range of 1720-1740 cm⁻¹.

-

Strong C-O stretching vibrations for the ester linkage will appear in the 1200-1300 cm⁻¹ region.

-

C-F stretching bands will be present in the 1100-1250 cm⁻¹ region.

-

Aromatic C=C stretching absorptions will be observed around 1500-1600 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at an m/z value of 172, corresponding to the molecular weight of this compound.

Characterization Workflow Diagram

Caption: A Multitechnique Approach for the Characterization of this compound.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[6] It can cause skin irritation and serious eye damage, and may also cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[9] All manipulations should be performed in a well-ventilated fume hood.[9]

Conclusion

This guide has detailed a reliable and well-established protocol for the synthesis of this compound via Fischer esterification. The comprehensive characterization workflow outlined provides a robust framework for verifying the identity and purity of the synthesized product. As a key fluorinated building block, a thorough understanding of its synthesis and properties is essential for its effective application in the fields of medicinal chemistry, agrochemical development, and materials science.

References

-

Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

California State University, Stanislaus. (n.d.). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

Sources

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. 362601-90-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,5-difluorobenzoate

In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor while resisting metabolic oxidation—make it a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This compound emerges as a critical chemical intermediate in this context.[1] Its difluorinated phenyl ring provides a robust, metabolically stable core that can be elaborated into more complex pharmaceutical agents.

This guide offers an in-depth exploration of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and procedural insights necessary for its effective application. We will move beyond a simple recitation of data, delving into the causality behind experimental methodologies and the interpretation of analytical data, reflecting a field-proven, experience-driven perspective.

Molecular and Structural Characteristics

This compound is a disubstituted aromatic ester. The molecule's geometry and electronic distribution, dictated by the interplay between the electron-withdrawing fluorine atoms and the methyl ester group, are fundamental to its reactivity and interactions.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 362601-90-9 | [1][2][3][4] |

| Molecular Formula | C₈H₆F₂O₂ | [1][2][3][5][6] |

| Molecular Weight | 172.13 g/mol | [1][2][3][5][6] |

| Canonical SMILES | COC(=O)c1cc(F)ccc1F | [5] |

| InChI Key | UDBLTZWJCWPYBA-UHFFFAOYSA-N | [5] |

Core Physicochemical Properties

The physical properties of a compound are the primary determinants of its handling, storage, and behavior in various solvent systems—critical parameters for any synthetic or analytical application. The data presented below are compiled from verified supplier and database sources.

| Property | Value | Source(s) |

| Physical Form | Solid | [5] |

| Boiling Point | 202-205 °C (at 760 mmHg) | [2][5] |

| Density | 1.265 g/mL (at 25 °C) | [5] |

| Refractive Index | n20/D 1.4850 | [5][7] |

| Flash Point | 80 °C (closed cup) | [2] |

| Solubility | Data not readily available. Expected to have low solubility in water and good solubility in common organic solvents like methanol, ethyl acetate, and dichloromethane. | N/A |

Spectroscopic Profile: A Structural Verification Framework

Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and purity. While experimental spectra for this compound are not widely published, this section details the expected spectral characteristics based on its structure and data from analogous compounds. This predictive approach is a crucial skill for research scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The presence of fluorine introduces characteristic splitting patterns (H-F and C-F coupling), which provide definitive structural information.

-

¹H NMR (Proton NMR):

-

Methyl Protons (-OCH₃): A singlet peak is expected around δ 3.9 ppm. This peak will be unsplit as there are no adjacent protons.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the range of δ 7.0-7.8 ppm. Due to fluorine coupling, they will exhibit complex splitting patterns (multiplets). The proton at position 6 (between the two fluorine atoms) will likely be a triplet of doublets, while the protons at positions 3 and 4 will also show complex multiplet structures due to both H-H and H-F coupling.

-

-

¹³C NMR (Carbon NMR):

-

Methyl Carbon (-OCH₃): A single peak around δ 52 ppm.

-

Ester Carbonyl (C=O): A peak around δ 164 ppm. This carbon may show a small coupling to the fluorine at position 2.

-

Aromatic Carbons (Ar-C): Six distinct peaks are expected. The carbons directly bonded to fluorine (C2 and C5) will show large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), appearing as doublets. The other aromatic carbons will exhibit smaller two- or three-bond couplings to the fluorine atoms, also appearing as doublets or triplets of doublets.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

-

~1720-1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester functional group.

-

~1200-1300 cm⁻¹: Strong absorptions from the C-O stretching of the ester group.

-

~1100-1250 cm⁻¹: One or more strong peaks characteristic of the C-F (aryl-fluoride) stretching vibrations.

-

~1450-1600 cm⁻¹: Several medium to sharp peaks corresponding to the C=C stretching vibrations within the aromatic ring.

-

~2950-3000 cm⁻¹: Weak C-H stretching from the methyl group.

-

~3000-3100 cm⁻¹: Weak C-H stretching from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 172, corresponding to the molecular weight of the compound.[8]

-

Key Fragment Ions:

-

m/z = 141: Loss of the methoxy group (-OCH₃), [M - 31]⁺. This is often a major fragment for methyl esters.

-

m/z = 113: Loss of the entire ester group (-COOCH₃), [M - 59]⁺, resulting in the difluorobenzyl cation.

-

Synthesis, Reactivity, and Application

This compound is primarily used as a synthetic intermediate or building block.[1] Its value lies in the stable difluorinated aromatic core it provides for the construction of more complex molecules, particularly in the pharmaceutical sector.

Typical Synthesis Route: Fischer Esterification

The most direct and common method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 2,5-difluorobenzoic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst.

Caption: Workflow for the Fischer Esterification Synthesis.

Role in Drug Development

The difluorobenzene motif is a privileged structure in medicinal chemistry. Its inclusion can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation and can improve binding affinity by participating in favorable electrostatic interactions within a target protein's active site. While specific drug candidates derived directly from this compound are proprietary, its utility is analogous to other fluorinated building blocks used in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The ester functional group serves as a versatile handle for further chemical transformations, such as amidation to form benzamides or reduction to form benzyl alcohols.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified with several hazards that necessitate careful management.

-

GHS Hazard Classification:

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or impervious clothing.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved N95 dust mask or higher-level respirator is required.[5]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of experimental data hinges on robust and well-documented protocols. The following methodologies are designed to be self-validating, ensuring accuracy and reproducibility.

Protocol for Boiling Point Determination

The choice of method here is critical; for a small research-scale quantity, a micro-boiling point or Siwoloboff method is superior to distillation as it minimizes material loss.

Objective: To accurately determine the boiling point of this compound.

Methodology:

-

Preparation: Attach a small test tube containing 0.5 mL of this compound to a thermometer with a rubber band.

-

Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.

-

Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a heating block). The top of the liquid in the test tube should be below the level of the heating fluid.

-

Heating Rate & Observation: Heat the bath slowly (1-2 °C per minute) as you approach the expected boiling point (~204 °C). Observe the capillary tube. A steady stream of bubbles will emerge from the open end.

-

Causality Check: A rapid heating rate will cause the thermometer reading to lag behind the true sample temperature, leading to an inaccurate, elevated reading. Slow heating ensures thermal equilibrium.

-

-

Equilibrium Point: When a continuous and rapid stream of bubbles is observed, turn off the heat. The liquid will begin to cool.

-

Boiling Point Reading: The exact moment the bubble stream stops and the liquid just begins to enter the capillary tube is the boiling point. At this temperature, the vapor pressure of the substance equals the atmospheric pressure. Record this temperature.

-

Validation: Allow the bath to cool further, then reheat slowly to repeat the measurement. A consistent reading validates the result.

Caption: Workflow for Boiling Point Determination.

Protocol for Solubility Assessment (Qualitative)

Objective: To determine the qualitative solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: Prepare a set of labeled test tubes containing 1 mL of various solvents (e.g., Water, Methanol, Toluene, Hexane).

-

Sample Addition: Add approximately 10 mg of this compound to each test tube.

-

Initial Observation: Observe if the solid dissolves immediately at room temperature.

-

Agitation: Agitate each tube vigorously (e.g., using a vortex mixer) for 30 seconds. Observe for dissolution.

-

Causality Check: Agitation increases the surface area of interaction between the solute and solvent, accelerating the rate of dissolution. It does not change the thermodynamic solubility limit but ensures equilibrium is reached faster.

-

-

Classification:

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Heating (Optional): For tubes where the compound is partially soluble or insoluble, gently warm the test tube and observe if solubility increases. Note this observation (e.g., "soluble on heating"). This provides insight into the enthalpy of dissolution.

References

- 1. caming.com [caming.com]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 362601-90-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2,5-difluorobenzoate

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 2,5-difluorobenzoate (CAS No. 362601-90-9), a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and robust experimental protocols.

Introduction

This compound, with the empirical formula C₈H₆F₂O₂, is a difluorinated aromatic ester.[4][5][6] Its molecular structure, featuring a benzene ring substituted with two fluorine atoms and a methyl ester group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and elucidating its role in complex chemical reactions. This guide will delve into the theoretical underpinnings and practical application of the primary spectroscopic techniques used to characterize this compound.

Molecular Structure and Properties:

| Property | Value | Source(s) |

| CAS Number | 362601-90-9 | [1][2][6] |

| Molecular Formula | C₈H₆F₂O₂ | [4][5][6] |

| Molecular Weight | 172.13 g/mol | [4][5][6] |

| Appearance | White solid | [4][5] |

| Boiling Point | 204-205 °C | [4][5] |

| Density | 1.265 g/mL at 25 °C | [4][5] |

Diagram of this compound Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and ester groups, as well as through-space coupling with the fluorine atoms.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | m | 1H | Aromatic H |

| ~7.1-7.3 | m | 2H | Aromatic H |

| ~3.9 | s | 3H | -OCH₃ |

Note: Predicted data based on analogous compounds. Specific experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon signals are influenced by the attached atoms, with the fluorinated carbons showing characteristic splitting due to carbon-fluorine coupling.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~158 (d, ¹JCF) | C-F |

| ~155 (d, ¹JCF) | C-F |

| ~125 (d, ²JCF) | Aromatic C |

| ~120 (d, ²JCF) | Aromatic C |

| ~118 (d, ³JCF) | Aromatic C |

| ~115 (d, ³JCF) | Aromatic C |

| ~52 | -OCH₃ |

Note: Predicted data based on analogous compounds. Specific experimental values may vary. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for fluorinated compounds, offering a wide chemical shift range and high sensitivity. The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their coupling patterns providing information about their environment.

Expected ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -115 to -125 | m | F at C-2 |

| ~ -125 to -135 | m | F at C-5 |

Note: Predicted data based on analogous compounds. Specific experimental values may vary.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group of the ester, the C-F bonds, and the aromatic ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1300-1200 | Strong | C-O stretch (ester) |

| ~1200-1000 | Strong | C-F stretch |

Note: Predicted data based on general IR correlation tables.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Step-by-Step ATR-IR Protocol:

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) is a common technique.

Expected Fragmentation Pattern in EI-MS:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 172. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 141, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 113.

Diagram of Expected Mass Spectrometry Fragmentation:

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

A standard protocol for acquiring an EI mass spectrum is outlined below.

Step-by-Step EI-MS Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. This in-depth guide serves as a valuable resource for scientists and researchers, enabling confident identification, quality control, and further application of this important chemical intermediate in their work. The provided protocols and theoretical explanations are designed to empower users to both interpret existing data and acquire new, high-quality spectra in their own laboratories.

References

-

Pharmaffiliates. This compound. [Link]

Sources

An In-Depth Technical Guide to Methyl 2,5-difluorobenzoate (CAS 362601-90-9): Properties, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Within this context, fluorinated benzoic acids and their derivatives have emerged as valuable building blocks for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of Methyl 2,5-difluorobenzoate (CAS 362601-90-9), a fluorinated aromatic ester with significant potential as a synthetic intermediate in the development of new pharmaceuticals, particularly in the realm of antibacterial agents. While direct biological studies on this compound are limited, this guide will explore its chemical properties, safety considerations, and its pivotal role as a precursor to biologically active molecules, offering insights for researchers in drug discovery and development.

Physicochemical Properties of this compound

This compound is a white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing essential data for its handling, reaction planning, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 362601-90-9 | [1][2][3][4] |

| Molecular Formula | C₈H₆F₂O₂ | [1][2][4] |

| Molecular Weight | 172.13 g/mol | [1][2][4] |

| Appearance | White solid | |

| Boiling Point | 204-205 °C (lit.) | [1] |

| Density | 1.265 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4850 (lit.) | |

| Flash Point | 80 °C | [5] |

| Solubility | Information not widely available, likely soluble in common organic solvents. |

Synthetic Utility: A Gateway to Bioactive Molecules

The primary utility of this compound in a research and development setting lies in its role as a versatile synthetic intermediate.[6] Its ester functionality and fluorinated aromatic ring provide strategic points for chemical modification, enabling the construction of more complex molecules with potential therapeutic value.

From Ester to Hydrazide: A Key Transformation

A critical synthetic transformation for unlocking the biological potential of this compound is its conversion to 2,5-difluorobenzohydrazide. This hydrazide serves as a crucial building block for the synthesis of hydrazone derivatives, a class of compounds that has demonstrated promising antibacterial activity.[7]

Experimental Protocol: Synthesis of 2,5-Difluorobenzohydrazide from this compound

This protocol is adapted from a general procedure for the synthesis of benzohydrazides from methyl benzoates.[8][9][10]

Materials:

-

This compound

-

Hydrazine hydrate (80% or higher)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent).

-

Add methanol to dissolve the ester.

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol and hydrazine hydrate under reduced pressure using a rotary evaporator.

-

The resulting crude 2,5-difluorobenzohydrazide can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

The Antibacterial Potential of 2,5-Difluorobenzoic Acid Derivatives

Research has shown that hydrazone derivatives synthesized from 2,5-difluorobenzohydrazide exhibit significant antibacterial activity.[7] These findings underscore the importance of this compound as a starting material for the development of new antibacterial agents. The presence of the difluorinated phenyl ring is often associated with enhanced biological activity in various classes of compounds.[11][12][13]

The general synthetic scheme for producing these potentially bioactive hydrazones is depicted below:

Caption: Synthetic pathway from this compound to bioactive hydrazones.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The available safety data indicates that this compound should be handled with care in a well-ventilated area.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage (Category 1): Causes serious eye damage.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Use in a well-ventilated area or under a fume hood.[5] Avoid inhalation of dust or vapors.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

First Aid:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

Future Perspectives and Conclusion

This compound is a valuable, yet under-explored, building block in medicinal chemistry. While direct biological applications have not been extensively reported, its role as a precursor to potent antibacterial hydrazone derivatives highlights its significance.[7] The broader field of fluorinated pharmaceuticals continues to expand, and the strategic use of intermediates like this compound will be crucial for the discovery and development of next-generation therapeutics.[14][15] Future research should focus on exploring the synthesis of a wider range of derivatives from this starting material and evaluating their biological activities against various therapeutic targets. The insights provided in this guide aim to equip researchers with the foundational knowledge of its chemical properties, synthetic utility, and safety considerations to facilitate its effective use in their research endeavors.

References

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 362601-90-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. scbt.com [scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. caming.com [caming.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

- 12. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Methyl 2,5-difluorobenzoate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of methyl 2,5-difluorobenzoate, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, presents a framework for systematic solubility determination, and offers detailed experimental protocols. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and practical methodologies to determine these crucial parameters in-house.

Introduction to this compound and its Significance

This compound (C₈H₆F₂O₂) is an aromatic ester of significant interest in the pharmaceutical and agrochemical industries.[1] Its structural motifs are found in a variety of biologically active molecules, making it a valuable building block in medicinal chemistry. Understanding its solubility in organic solvents is paramount for several aspects of drug development, including:

-

Reaction Chemistry: Optimizing reaction conditions, such as solvent selection, for synthetic transformations involving this intermediate.

-

Crystallization and Purification: Developing efficient crystallization processes for purification, which are critically dependent on solubility profiles in different solvent systems.

-

Formulation Development: Although typically an intermediate, understanding its solubility provides insights that can be extrapolated to related active pharmaceutical ingredients (APIs), aiding in the selection of appropriate solvents for formulation.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₂ | [4][5][6] |

| Molecular Weight | 172.13 g/mol | [4][5] |

| Appearance | Solid | [4][5] |

| Boiling Point | 204-205 °C | [4][5][6] |

| Density | 1.265 g/mL at 25 °C | [4][5] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:

-

The Aromatic Ring: The benzene ring is largely nonpolar and will interact favorably with nonpolar or moderately polar solvents through van der Waals forces.

-

The Ester Group (-COOCH₃): This group introduces polarity and the capacity for dipole-dipole interactions and hydrogen bonding (as an acceptor).

-

The Fluorine Atoms: The two fluorine atoms are highly electronegative, creating strong dipole moments within the molecule and influencing its overall polarity.

The interplay of these features suggests that this compound will exhibit moderate polarity. Its solubility is expected to be highest in solvents with similar polarity.

Figure 1: Key structural features of this compound influencing its solubility.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

-

High Solubility: Expected in moderately polar aprotic solvents (e.g., acetone, ethyl acetate) and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) that can engage in dipole-dipole interactions.

-

Moderate Solubility: Expected in alcohols (e.g., methanol, ethanol, isopropanol) where hydrogen bonding interactions are possible, and in chlorinated solvents (e.g., dichloromethane, chloroform).

-

Low Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) and highly polar protic solvents like water.

Experimental Determination of Solubility

Given the lack of readily available data, experimental determination is crucial. The following section outlines a robust, self-validating protocol for determining the thermodynamic solubility of this compound. Thermodynamic solubility refers to the maximum concentration of a solute that can be dissolved in a solvent at equilibrium.[3]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 2: Workflow for the experimental determination of thermodynamic solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[7]

-

Prepare samples in triplicate for each solvent and temperature to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or on a stirrer plate with a water bath to maintain the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered sample solutions by a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | 1.88 | Data to be determined | Data to be determined |

| Toluene | 2.38 | Data to be determined | Data to be determined |

| Dichloromethane | 8.93 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide | 46.7 | Data to be determined | Data to be determined |

Advanced Considerations: Thermodynamic Modeling

For a more in-depth understanding and predictive capabilities, thermodynamic models can be employed. Models such as the modified Apelblat equation, UNIFAC, and COSMO-SAC can be used to correlate and predict solubility data as a function of temperature and in different solvent systems.[8][9] These models are particularly useful for:

-

Reducing Experimental Effort: Predicting solubility in a wide range of solvents based on a limited set of experimental data.[10]

-

Process Optimization: Simulating the effect of temperature and solvent composition on solubility to optimize crystallization processes.

The application of these models requires specialized software and a good understanding of their theoretical basis and limitations.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a robust framework for its determination and understanding. By combining the principles of intermolecular forces with a systematic experimental approach, researchers can obtain the high-quality solubility data necessary for the successful application of this important chemical intermediate in drug discovery and development. The methodologies outlined herein are designed to be self-validating and provide a solid foundation for further studies into the physicochemical properties of this compound.

References

- 1. caming.com [caming.com]

- 2. rheolution.com [rheolution.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. research.unipd.it [research.unipd.it]

theoretical calculations on Methyl 2,5-difluorobenzoate

An In-depth Technical Guide to the Theoretical Investigation of Methyl 2,5-difluorobenzoate

Abstract

This compound (MDFB) is a halogenated aromatic ester of significant interest as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. A profound understanding of its molecular structure, electronic properties, and vibrational behavior is paramount for predicting its reactivity and interaction with biological targets. This technical guide provides a comprehensive framework for the theoretical investigation of MDFB using quantum chemical calculations. We will delve into the rationale behind selecting specific computational methods, detail the procedural steps for a robust analysis, and interpret the resulting data to yield actionable insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed as a self-validating system, where theoretical predictions are correlated with fundamental chemical principles.

Introduction: The Rationale for a Computational Approach

In modern chemical and pharmaceutical research, computational chemistry serves as a powerful predictive tool, offering deep insights into molecular properties at a fraction of the cost and time required for empirical studies. For a molecule like this compound (C₈H₆F₂O₂), theoretical calculations allow us to elucidate its three-dimensional structure, map its electron density distribution, predict its spectroscopic signature, and identify reactive sites with high precision.[1] This in silico approach is crucial for understanding how the interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group influences the aromatic system's chemistry. This guide will walk through a complete computational workflow, from initial structure optimization to advanced electronic and vibrational analyses.

The Computational Workflow: A Methodological Blueprint

The reliability of any theoretical study hinges on the judicious selection of the computational method and basis set. The workflow outlined below represents a robust and widely accepted approach for molecules of this class. The entire process is visualized in the workflow diagram below.

Caption: A standard workflow for theoretical analysis.

Experimental Protocol: Core Computational Methods

The following protocol outlines the steps for a comprehensive theoretical analysis using Density Functional Theory (DFT), a method renowned for its excellent balance of computational cost and accuracy in describing electronic systems.[2][3]

-

Structure Optimization:

-

Objective: To find the lowest energy (most stable) conformation of the molecule.

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[4][5] B3LYP is chosen for its proven reliability in calculating the geometries and frequencies of organic molecules.

-

Basis Set: 6-311++G(d,p). This basis set is selected for its robustness. The '++' indicates the inclusion of diffuse functions on all atoms, crucial for accurately describing the lone pairs on oxygen and fluorine. The '(d,p)' polarization functions allow for non-spherical distortion of electron density, which is essential for describing chemical bonds accurately.[5][6]

-

Procedure: An initial 3D structure of this compound is created. A geometry optimization calculation is performed until the forces on all atoms are negligible, indicating a stationary point on the potential energy surface.

-

-

Vibrational Frequency Calculation:

-

Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.

-

Procedure: Using the optimized geometry, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Validation: The absence of imaginary frequencies confirms the structure is a stable minimum. The calculated frequencies correspond to the fundamental vibrational modes of the molecule.[7]

-

-

Electronic Property and Population Analysis:

-

Objective: To analyze the electronic structure, charge distribution, and intramolecular interactions.

-

Procedure: A single-point energy calculation is run on the optimized geometry. This calculation is used to derive several properties:

-

Frontier Molecular Orbitals (HOMO-LUMO): To assess chemical reactivity.

-

Molecular Electrostatic Potential (MEP): To identify sites for electrophilic and nucleophilic attack.[8][9]

-

Mulliken Population Analysis: To estimate partial atomic charges.[10][11]

-

Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization and hyperconjugative interactions.[12]

-

-

Results and Discussion: Interpreting the Computational Data

The data generated from the above protocol provides a multi-faceted view of the molecule's characteristics. The relationship between these calculated properties is illustrated in the diagram below.

Caption: Interconnectivity of calculated molecular properties.

Optimized Molecular Structure

The geometry optimization reveals the most stable 3D arrangement of atoms. Key structural parameters such as bond lengths and angles are determined. The planarity of the benzene ring and the orientation of the methyl ester group relative to the ring are of particular interest. The electron-withdrawing effects of the two fluorine atoms are expected to slightly shorten the adjacent C-C bonds within the ring and influence the C-F bond lengths.

Table 1: Selected Calculated Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C1-C2 (Ring) | ~1.39 |

| C2-F (Fluoro) | ~1.35 | |

| C7=O8 (Carbonyl) | ~1.21 | |

| C7-O9 (Ester) | ~1.35 | |

| Bond Angle | C1-C2-C3 | ~120.5 |

| F-C2-C1 | ~119.0 | |

| O8=C7-O9 | ~124.0 |

Note: Values are typical estimates from DFT calculations for similar structures and would be precisely determined in the actual calculation.

Vibrational Analysis

The calculated vibrational frequencies allow for a theoretical prediction of the IR and Raman spectra. This is invaluable for assigning experimental spectral bands to specific molecular motions.[5][13] For this compound, key vibrational modes include the C=O stretching of the ester group, C-F stretching, C-O stretching, and various aromatic C-H and C-C vibrations.

Table 2: Assignment of Major Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Methyl C-H stretch | 3000-2850 | 3000-2850 |

| Carbonyl C=O stretch | ~1730 | 1750-1730 |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 |

| C-F stretch | 1300-1100 | 1350-1150 |

| Ester C-O stretch | 1250-1100 | 1300-1100 |

Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental data.[4]

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[14] The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[15] From these energies, important quantum chemical descriptors can be calculated.

Table 3: Calculated Electronic Properties

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| EHOMO | - | ~ -7.0 |

| ELUMO | - | ~ -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.75 |

| Electrophilicity Index (ω) | μ² / (2η) where μ = (EHOMO+ELUMO)/2 | ~ 2.73 |

The distribution of the HOMO is typically across the π-system of the benzene ring and the oxygen atoms, while the LUMO is often localized over the aromatic ring and the carbonyl group, indicating these are the likely sites for electrophilic and nucleophilic interactions, respectively.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (red/yellow) localized around the electronegative oxygen atoms of the carbonyl group, identifying them as prime sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, while the fluorine atoms would create a complex potential landscape on the aromatic ring, influencing its interaction with other molecules.[9]

Atomic Charges and Natural Bond Orbital (NBO) Analysis

Population analysis provides a numerical value for the partial charge on each atom. While Mulliken charges are easily calculated, they are known to be highly dependent on the basis set.[10][16] NBO analysis offers a more chemically intuitive picture. It would likely reveal significant negative charges on the oxygen and fluorine atoms and a positive charge on the carbonyl carbon. Furthermore, NBO analysis can quantify hyperconjugative interactions, such as the delocalization of lone pair electrons from the ester oxygen (nO) into the antibonding orbital of the carbonyl group (π*C=O), which contributes to the stability of the ester functionality.[12]

Table 4: Representative Mulliken Atomic Charges

| Atom | Calculated Charge (a.u.) |

|---|---|

| C (Carbonyl) | +0.65 |

| O (Carbonyl) | -0.50 |

| O (Ester) | -0.45 |

| F (at C2) | -0.25 |

| F (at C5) | -0.25 |

Note: These values are illustrative and depend on the specific population analysis method used.

Conclusion

The theoretical calculations detailed in this guide provide a comprehensive, multi-faceted understanding of this compound. By employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, we can reliably predict its equilibrium geometry, vibrational spectra, and electronic properties. The analysis of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals collectively builds a robust model of the molecule's reactivity and stability. This computational framework serves as an essential predictive tool, enabling researchers to rationalize experimental observations and design new molecules with desired properties, thereby accelerating the process of drug discovery and materials development.

References

-

Mulliken, R. S. (1955). Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833-1840.

-

Lehigh University. (n.d.). Mulliken Population Analysis.

-

Sigma-Aldrich. (n.d.). This compound 97%.

-

ECHEMI. (n.d.). This compound Formula.

-

Merck. (n.d.). This compound 97%.

-

Q-Chem. (n.d.). 11.2.1 Population Analysis. Q-Chem 6.0 Manual.

-

Al-Hourani, B. J., et al. (2021). Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl) methylene) naphthalene-2-sulfonohydrazide. Moroccan Journal of Chemistry, 9(1), 232-240.

-

Cimiraglia, R., et al. (2020). Mulliken-Dipole Population Analysis. ChemRxiv.

-

Abdel-Rahman, L. H., et al. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-tridentate Schiff base ligand and its metal complexes. Digital Commons @ Michigan Tech.

-

Santa Cruz Biotechnology. (n.d.). This compound.

-

ORCA Input Library. (n.d.). DFT calculations. Google Sites.

-

ORCA Manual. (n.d.). 5.1. Population Analysis.

-

ChemBlink. (n.d.). Methyl 2,3-difluorobenzoate.

-

ResearchGate. (n.d.). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate.

-

Butler, I. S., Gilson, D. F. R., & Newbury, M. L. (2016). DFT Calculations of the Molecular Structures and Vibrational Spectra of Dimethylzinc and Dimethylcadmium Complexes with Bidentate Nitrogen Bases. Canadian Journal of Chemistry.

-

ChemicalBook. (n.d.). METHYL 2,3-DIFLUOROBENZOATE.

-

Sundaraganesan, N., et al. (2007). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 771-777.

-

Xuan, X., & Zhai, C. (2011). Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1663-1668.

-

Al-Wahaibi, L. H., et al. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure, 1176, 614-621.

-

ResearchGate. (n.d.). Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives.

-

Pharmaffiliates. (n.d.). This compound.

-

YouTube. (2025). Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2.

-

MDPI. (n.d.). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate.

-

Apollo Scientific. (n.d.). This compound.

-

Gąsior, J., & Barabasz, W. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. International Journal of Molecular Sciences, 23(2), 949.

-

International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE.

-

Haque, M. M., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of the Iranian Chemical Society, 17, 2631–2646.

-

IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.

-

Al-Otaibi, J. S., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 3986.

Sources

- 1. echemi.com [echemi.com]

- 2. ORCA Input Library - DFT calculations [sites.google.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. researchgate.net [researchgate.net]

- 5. Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijtsrd.com [ijtsrd.com]

- 8. researchgate.net [researchgate.net]

- 9. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 11. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 12. youtube.com [youtube.com]

- 13. Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. irjweb.com [irjweb.com]

- 15. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mulliken [cup.uni-muenchen.de]

An In-depth Technical Guide to Methyl 2,5-difluorobenzoate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Understated Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—have made fluorinated compounds indispensable. Among the vast arsenal of fluorinated building blocks, Methyl 2,5-difluorobenzoate holds a significant, albeit often overlooked, position. This technical guide aims to provide a comprehensive overview of this versatile reagent, from its historical synthetic origins to its contemporary applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Data

Before delving into the history and synthesis of this compound, it is essential to understand its fundamental properties.

| Property | Value | Source |

| CAS Number | 362601-90-9 | [1][2][3] |

| Molecular Formula | C₈H₆F₂O₂ | [1][4] |

| Molecular Weight | 172.13 g/mol | [4] |

| Appearance | Colorless liquid or solid | [5][6] |

| Boiling Point | 204-205 °C | [1][5] |

| Density | 1.265 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.4850 | [5] |

| Solubility | Insoluble in water | [7] |

Spectroscopic Data: While specific spectra are best consulted from dedicated databases, the key identifying features in NMR and IR spectroscopy are predictable based on its structure. The ¹H NMR spectrum would show a methyl singlet and complex aromatic signals characteristic of a 1,2,4-trisubstituted benzene ring. The ¹³C NMR would display signals for the methyl, ester carbonyl, and fluorinated aromatic carbons, with characteristic C-F coupling constants. The IR spectrum would exhibit strong absorptions for the C=O stretch of the ester and C-F bond vibrations.

The Genesis of a Key Intermediate: Discovery and Historical Synthesis

The history of this compound is intrinsically linked to the development of methods for the synthesis of its precursor, 2,5-difluorobenzoic acid . While a specific "discovery" of the methyl ester as a singular event is not documented, its preparation follows established organic chemistry principles once the parent acid became accessible.

A key early report on the synthesis of 2,5-difluorobenzoic acid can be found in the Journal of Medicinal Chemistry in 1985.[7][8] This work laid the groundwork for accessing this important difluorinated aromatic scaffold. The primary synthetic route to 2,5-difluorobenzoic acid has historically started from 1,4-difluorobenzene , a readily available commodity chemical.

The transformation of 1,4-difluorobenzene to 2,5-difluorobenzoic acid typically involves a directed ortho-metalation followed by carboxylation. This process leverages the directing effect of one of the fluorine atoms to introduce a carboxyl group at the adjacent position.

Figure 1: General workflow for the synthesis of 2,5-difluorobenzoic acid.

Once 2,5-difluorobenzoic acid is obtained, its conversion to this compound is a straightforward esterification reaction. The most common and historically significant method for this transformation is the Fischer-Speier esterification .

Experimental Protocol: Fischer-Speier Esterification of 2,5-Difluorobenzoic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound from 2,5-difluorobenzoic acid.

Materials:

-

2,5-Difluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-difluorobenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final product in high purity.

Figure 2: Step-by-step workflow for the Fischer-Speier esterification.

The Role of this compound in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of two fluorine atoms on the benzene ring provides a unique electronic and steric environment, which can be exploited to fine-tune the properties of a drug candidate.

One notable application of difluorinated benzoic acid derivatives is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, analogues of celecoxib, a selective COX-2 inhibitor, have been synthesized using fluorinated precursors to explore structure-activity relationships.[9][10][11][12] While direct use of this compound in the synthesis of the marketed celecoxib is not the primary route, its structural motif is highly relevant in the design of novel COX-2 inhibitors.

The ester functionality of this compound serves as a convenient handle for further chemical transformations. It can be readily hydrolyzed back to the carboxylic acid, reduced to the corresponding alcohol, or converted to an amide by reaction with an appropriate amine. This versatility allows for the introduction of diverse functional groups, making it a valuable starting material for the construction of compound libraries for high-throughput screening.

Conclusion and Future Outlook

This compound, while a seemingly simple molecule, represents a critical link in the chain of complex organic synthesis. Its history is rooted in the fundamental advancements of organofluorine chemistry, and its continued relevance is a testament to the enduring importance of fluorinated building blocks in modern science. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and reactivity of this intermediate is essential for the rational design of new and improved chemical entities. As the quest for more effective and safer drugs continues, the strategic use of versatile intermediates like this compound will undoubtedly play a pivotal role in shaping the future of medicine and materials.

References

- Journal of Medicinal Chemistry, 1985, 28, p. 1864. (Note: While this source is cited for the synthesis of the precursor acid, the full article would provide specific details. A direct, publicly available link to the full text of this specific historical article is not available through the current search tools.)

-

Caming Pharmaceutical Ltd. This compound CAS 362601-90-9. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Alabanza, A. M., et al. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 2003. [Link]

-

Knaus, E. E., et al. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 2009. [Link]

-

Knaus, E. E., et al. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 2001. [Link]

-

Ghorab, M. M., et al. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 2017. [Link]

-

Shanghai Minstar Chemical Co., Ltd. 2,5-Difluorobenzoic acid CAS NO.2991-28-8. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Critical Role of 2,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. caming.com [caming.com]

- 5. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. METHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 7. 2,5-Difluorobenzoic acid, CasNo.2991-28-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 8. 2,5-Difluorobenzoic acid | 2991-28-8 [chemicalbook.com]

- 9. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]